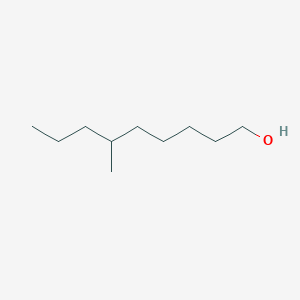
6-Methyl-1-nonanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1-nonanol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a carbon chain with a methyl group at the sixth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Methyl-1-nonanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a carbonyl compound to form the desired alcohol. For example, the reaction of 6-methylnonan-1-one with a Grignard reagent can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of the corresponding aldehyde or ketone. This process typically uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the reduction .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-1-nonanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: SOCl₂, phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: 6-Methylnonanal (aldehyde), 6-Methylnonanoic acid (carboxylic acid).
Reduction: 6-Methylnonane (alkane).
Substitution: 6-Methylnonyl chloride (alkyl chloride).
Wissenschaftliche Forschungsanwendungen
6-Methyl-1-nonanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Methyl-1-nonanol involves its interaction with specific molecular targets. For example, in biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that leads to the perception of smell. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylnonan-1-ol: Another alcohol with a methyl group at the fourth position.
6-Methylnonan-3-one: A ketone with a methyl group at the sixth position.
Uniqueness
6-Methyl-1-nonanol is unique due to its specific structure and functional group positioning, which confer distinct chemical and biological properties. Its role as a pheromone in insects and its applications in various fields highlight its versatility and importance in scientific research.
Eigenschaften
Molekularformel |
C10H22O |
|---|---|
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
6-methylnonan-1-ol |
InChI |
InChI=1S/C10H22O/c1-3-7-10(2)8-5-4-6-9-11/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
GTVXMPDPXBTLCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















